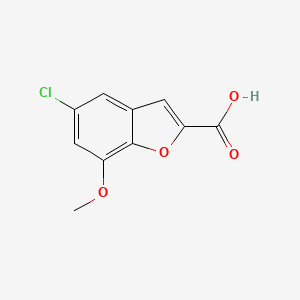
1,4,8-Trimethylquinolin-2(1h)-one
Descripción general
Descripción
1,4,8-Trimethylquinolin-2(1h)-one is a useful research compound. Its molecular formula is C12H13NO and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Applications
1,2-Dihydro-2,2,4-trimethylquinoline, a derivative of quinoline, is utilized as an antioxidant in rubber and latex manufacturing. This compound is of interest due to its potential occupational and consumer exposure during rubber processing. It demonstrates the ability to prevent oxidative degradation in these materials. Studies have focused on its dermal application and effects in animal models, emphasizing its role in manufacturing processes (National Toxicology Program technical report series, 1997).
Dynamic NMR and Ab Initio Studies
Dynamic NMR and ab initio studies have been conducted on derivatives of octahydrofuro[3,4‐f]isoquinoline‐7(1H)‐carboxylate and tetrahydro‐2,5,6(1H)‐isoquinolinetricarboxylate, exploring the conformational behavior of these compounds. This research aids in understanding the structural and electronic properties of similar quinoline derivatives (Akhmedov, Myshakin, & Hall, 2004).
Photobiological Activity
The photobiological activity of 1,4,8-Trimethylfuro[2,3-h]quinolin-2(1H)-one has been studied, revealing its potential as a photosensitizing agent. Unlike classic furocoumarins, it induces a strong inhibition of protein synthesis in mammalian cells, displaying unique reaction mechanisms and genotoxicity profiles (Marzano et al., 2004).
Synthesis and Biological Properties
Studies on the synthesis and biological properties of quinolin-2(1H)-one derivatives, like 4-Hydroxymethyl-1,6,8-trimethylfuro[2,3-h]quinolin-2(1H)-one, have revealed their potential in photochemotherapy. Their ability to inhibit topoisomerase II and show antiproliferative activity under UVA irradiation highlights their importance in medicinal chemistry (Chilin et al., 2003).
Halogenocyclization of Derivatives
The halogenocyclization of 2-allyloxyquinoline derivatives, including 4,8-dimethylquinolin-2(1H)-one, has been explored, leading to the formation of oxazolo[3,2-a]quinolinium salts. This research is significant in the field of organic synthesis and the development of novel quinoline derivatives (Kim, Vershinina, & Sharutin, 2019).
Propiedades
IUPAC Name |
1,4,8-trimethylquinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-5-4-6-10-9(2)7-11(14)13(3)12(8)10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRYDEQMZONEKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301368 | |
| Record name | 1,4,8-trimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53761-47-0 | |
| Record name | NSC142631 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,8-trimethylquinolin-2(1h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60301368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(1-Isopropyl-2,5-dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B3060501.png)





![2-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3060515.png)
![N-(3,4-dimethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B3060516.png)
![Thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B3060517.png)
